molecular formula C14H12O B101868 3-(2-Phenylethenyl)phenol CAS No. 17861-18-6

3-(2-Phenylethenyl)phenol

Cat. No. B101868
CAS RN: 17861-18-6
M. Wt: 196.24 g/mol
InChI Key: XBHJTSIYYWRJFQ-UHFFFAOYSA-N
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Description

3-(2-Phenylethenyl)phenol is a chemical compound with the molecular formula C14H12O and a molecular weight of 196.24448 . It is a derivative of phenol, where a phenylethenyl group is attached to the phenol molecule .


Synthesis Analysis

The synthesis of phenols like 3-(2-Phenylethenyl)phenol can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another common method for the synthesis of phenols involves an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, or by hydrolysis of phenolic esters or ethers .


Molecular Structure Analysis

The molecular structure of 3-(2-Phenylethenyl)phenol consists of a phenol group and a phenylethenyl group. The phenol group is a benzene ring with a hydroxyl (-OH) group attached, and the phenylethenyl group is a phenyl group with an ethenyl group attached .


Chemical Reactions Analysis

Phenols, including 3-(2-Phenylethenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation reactions .


Physical And Chemical Properties Analysis

Phenols are generally colorless liquids or solids. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols, including 3-(2-Phenylethenyl)phenol, are moderately soluble in water due to their ability to form hydrogen bonds .

Scientific Research Applications

Catalysis

3-(2-Phenylethenyl)phenol is relevant in the field of catalysis. For instance, a study on catalytic methylation of phenol with methanol investigated the use of a Cu-Co ferrospinel system, which demonstrated significant phenol conversion and production of methylation products (Mathew et al., 2002).

Polymer Chemistry

In polymer chemistry, 3-(2-Phenylethenyl)phenol derivatives have been explored for enhancing reactivity in the formation of polybenzoxazine, indicating its potential as a renewable building block in material science (Trejo-Machin et al., 2017).

Biochemistry

In the biochemical domain, the interaction of 3-(2-Phenylethenyl)phenol with cytochrome P-450 enzymes has been studied. This research provides insights into enzyme inactivation and adduct formation, which is crucial for understanding metabolic pathways (Grab et al., 1988).

Antioxidant Research

The compound's derivatives have been synthesized and evaluated for their antioxidant activities, demonstrating its potential in developing new antioxidant agents (Osorio et al., 2012).

Green Chemistry

In the context of green chemistry, its use in the synthesis of 3-(phenylmethoxy)phenol under liquid-liquid-liquid phase transfer catalysis has been explored, indicating its role in the synthesis of biologically active molecules and waste reduction (Yadav & Badure, 2008).

Environmental Stress Response in Plants

Research has also shown that phenolic compounds like 3-(2-Phenylethenyl)phenol play a key role in plant responses to environmental stress, such as drought and heavy metal exposure (Sharma et al., 2019).

Molecular Science

The synthesis and characterization of 3-phenylethynyl endcapped matrix resins, where 3-(2-Phenylethenyl)phenol acts as a high-temperature crosslinking agent for polyarylene ethers, is another application in molecular science (Jayaraman et al., 1995).

Bioremediation

In bioremediation research, the role of phenolic compounds in the degradation of environmental pollutants has been explored, highlighting the potential of 3-(2-Phenylethenyl)phenol in monitoring and enhancing bioremediation processes (Mesarch et al., 2000).

Safety And Hazards

3-(2-Phenylethenyl)phenol should be handled with care. Contact with skin and eyes should be avoided, and exposure to dust and aerosols should be minimized. In case of contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air and give artificial respiration if necessary .

properties

IUPAC Name

3-(2-phenylethenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHJTSIYYWRJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939102
Record name 3-(2-Phenylethenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethenyl)phenol

CAS RN

17861-18-6
Record name 3-(2-Phenylethenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Analogously to Example 1, reaction of 20.0 g (0.12 mol) of benzyl bromide, 38.9 g (0.23 mol) of triethyl phosphite and 15.9 g (0.12 mol) of 3-methoxybenzaldehyde yields 7.0 g of 3-hydroxystilbene, corresponding to formula
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EJ Khayri - Analytical Methods, 2019 - researchgate.net
Companies such as Exxon Mobil, Shell, and BP are giants in the oil industry. As competitors, these companies propose that their own fuel is the best in the UK for vehicle owners to use. …
Number of citations: 3 www.researchgate.net
森田幹雄, 広沢邦男 - 燃料協会誌, 1991 - jstage.jst.go.jp
In the previous paper, a rapid pyrolysis of coals in a down-flow reactor, heated by a carrier such as silica sand, was shown to become a feasible prosess in a coal pyrolysis and …
Number of citations: 1 www.jstage.jst.go.jp

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